Cas no 2172224-73-4 (4-bromo-6-(butan-2-yl)-2-ethylpyrimidine)

4-Bromo-6-(butan-2-yl)-2-ethylpyrimidine is a brominated pyrimidine derivative with a branched alkyl substituent, offering versatility as an intermediate in organic synthesis. Its structure, featuring both bromine and alkyl groups, makes it suitable for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of complex heterocyclic systems. The ethyl and butan-2-yl substituents enhance lipophilicity, potentially improving solubility in nonpolar solvents for specific applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where modified pyrimidines serve as key scaffolds. Careful handling is advised due to the reactivity of the bromine moiety.
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine structure
2172224-73-4 structure
Product name:4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
CAS No:2172224-73-4
MF:C10H15BrN2
Molecular Weight:243.143501520157
CID:5825457
PubChem ID:165587985

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
    • 2172224-73-4
    • EN300-1614141
    • インチ: 1S/C10H15BrN2/c1-4-7(3)8-6-9(11)13-10(5-2)12-8/h6-7H,4-5H2,1-3H3
    • InChIKey: BUMITCXUHDCVJW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(C)CC)=NC(CC)=N1

計算された属性

  • 精确分子量: 242.04186g/mol
  • 同位素质量: 242.04186g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 25.8Ų

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1614141-0.1g
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
0.1g
$1157.0 2023-06-04
Enamine
EN300-1614141-10.0g
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
10g
$5652.0 2023-06-04
Enamine
EN300-1614141-0.05g
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
0.05g
$1104.0 2023-06-04
Enamine
EN300-1614141-100mg
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
100mg
$1056.0 2023-09-23
Enamine
EN300-1614141-50mg
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
50mg
$1008.0 2023-09-23
Enamine
EN300-1614141-1.0g
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
1g
$1315.0 2023-06-04
Enamine
EN300-1614141-2.5g
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
2.5g
$2576.0 2023-06-04
Enamine
EN300-1614141-0.5g
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
0.5g
$1262.0 2023-06-04
Enamine
EN300-1614141-250mg
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
250mg
$1104.0 2023-09-23
Enamine
EN300-1614141-1000mg
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
2172224-73-4
1000mg
$1200.0 2023-09-23

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine 関連文献

4-bromo-6-(butan-2-yl)-2-ethylpyrimidineに関する追加情報

Professional Introduction to 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine (CAS No. 2172224-73-4)

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine, with the CAS number 2172224-73-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This pyrimidine derivative has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The compound features a bromine substituent at the 4-position and an ethyl group at the 2-position, alongside a butyl chain attached to the 6-position, which contributes to its distinct chemical reactivity and biological activity.

The synthesis of 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine involves a series of well-defined chemical transformations that highlight the compound's versatility. The presence of the bromine atom makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in the construction of complex molecular architectures. Additionally, the butan-2-yl group introduces steric and electronic effects that can influence the compound's interactions with biological targets.

In recent years, there has been growing interest in pyrimidine derivatives as pharmacological scaffolds due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored for their roles in modulating various cellular processes. The structural motif of 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine suggests potential applications in drug discovery, particularly in the design of inhibitors targeting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders.

One of the most compelling aspects of this compound is its utility as a building block for more complex molecules. Researchers have leveraged its reactive sites to develop novel heterocyclic compounds with enhanced pharmacological properties. For instance, studies have demonstrated that modifications at the 4-bromo and 6-butyl positions can significantly alter the compound's binding affinity and selectivity towards specific biological targets. This flexibility underscores the importance of 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine in medicinal chemistry.

The butan-2-yl group, in particular, has been shown to impart unique physicochemical properties to pyrimidine derivatives. It can influence solubility, metabolic stability, and membrane permeability, all of which are critical factors in drug development. By integrating this group into a pyrimidine core, researchers can fine-tune these properties to optimize drug-like characteristics. This has led to several innovative approaches in designing next-generation therapeutics.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications affect the biological activity of pyrimidine derivatives. Molecular modeling studies have been instrumental in predicting binding modes and interaction energies between 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine and target proteins. These insights have guided experimental efforts toward the development of more potent and selective drug candidates.

In addition to its synthetic utility, 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine has been explored for its potential role in addressing emerging therapeutic challenges. For example, researchers are investigating its efficacy as a precursor for antiviral agents due to its ability to interfere with viral replication cycles. The bromine atom provides a handle for further functionalization, enabling the creation of molecules that can disrupt viral enzymes or inhibit viral entry into host cells.

The integration of machine learning techniques into drug discovery has also opened new avenues for utilizing compounds like 4-bromo-6-(butan-2-y1)-ethylpyrimidine. Predictive models can identify promising derivatives based on structural features alone, significantly accelerating the process of identifying lead compounds. This interdisciplinary approach combines traditional synthetic chemistry with cutting-edge computational methods to uncover novel therapeutic entities.

The versatility of 4-bromo-6-(butan-y1)-ethylpyrimidine extends beyond pharmaceutical applications. It has been employed in materials science research due to its ability to form stable complexes with other molecules. These complexes exhibit interesting optical and electronic properties, making them suitable for use in advanced materials such as organic semiconductors and luminescent probes.

In conclusion, 4-bromo-a(butan-a(2-y1))-a(ethylpyrimidine

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